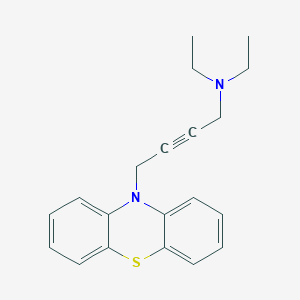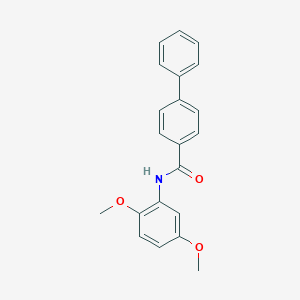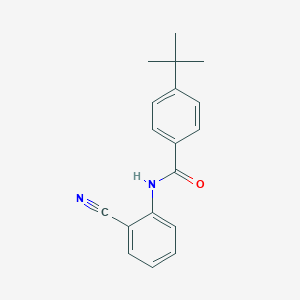![molecular formula C29H23N9O6 B397448 6-[(2E)-2-{[3-(2,4-DINITROPHENOXY)-4-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B397448.png)
6-[(2E)-2-{[3-(2,4-DINITROPHENOXY)-4-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(2E)-2-{[3-(2,4-DINITROPHENOXY)-4-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound known for its unique chemical structure and properties
准备方法
The synthesis of 6-[(2E)-2-{[3-(2,4-DINITROPHENOXY)-4-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Preparation of 2,4-Dinitrophenol: This is achieved through the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid.
Formation of 3-(2,4-Dinitrophenoxy)-4-methoxybenzaldehyde: This involves the reaction of 2,4-dinitrophenol with 4-methoxybenzaldehyde in the presence of a suitable catalyst.
Synthesis of 4,6-dianilino-1,3,5-triazin-2-yl)hydrazone: This step involves the reaction of the previously formed compound with hydrazine hydrate and 4,6-dianilino-1,3,5-triazine under controlled conditions.
Industrial production methods may vary slightly but generally follow similar synthetic routes with optimizations for large-scale production.
化学反应分析
6-[(2E)-2-{[3-(2,4-DINITROPHENOXY)-4-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
6-[(2E)-2-{[3-(2,4-DINITROPHENOXY)-4-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 6-[(2E)-2-{[3-(2,4-DINITROPHENOXY)-4-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
6-[(2E)-2-{[3-(2,4-DINITROPHENOXY)-4-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE can be compared with other similar compounds, such as:
2,4-Dinitrophenylhydrazine: Known for its use in the identification of carbonyl compounds.
4-Methoxybenzaldehyde: Used as a flavoring agent and in organic synthesis.
1,3,5-Triazine derivatives: Known for their applications in agriculture and pharmaceuticals.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components.
属性
分子式 |
C29H23N9O6 |
|---|---|
分子量 |
593.5g/mol |
IUPAC 名称 |
2-N-[(E)-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C29H23N9O6/c1-43-25-14-12-19(16-26(25)44-24-15-13-22(37(39)40)17-23(24)38(41)42)18-30-36-29-34-27(31-20-8-4-2-5-9-20)33-28(35-29)32-21-10-6-3-7-11-21/h2-18H,1H3,(H3,31,32,33,34,35,36)/b30-18+ |
InChI 键 |
IHFWDPOOPHKHCU-UXHLAJHPSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


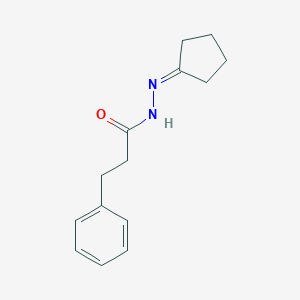
![2-[(2,2-dimethylpropanoyl)amino]-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397366.png)
![2-[(2,2-dimethylpropanoyl)amino]-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B397367.png)
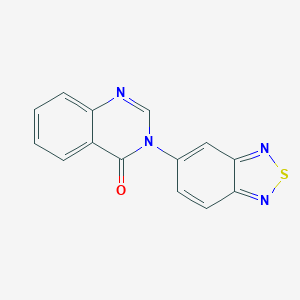
![(2E)-3-[(2-chloro-5-methylphenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B397370.png)
![4'-[({4-[({[3-(4-Methylphenyl)-1-adamantyl]methyl}amino)carbonyl]phenyl}imino)methyl][1,1'-biphenyl]-4-yl acetate](/img/structure/B397377.png)
![4-bromo-2-[2-({4-nitro-2,6-dimethylphenoxy}acetyl)carbohydrazonoyl]phenyl 2-furoate](/img/structure/B397380.png)

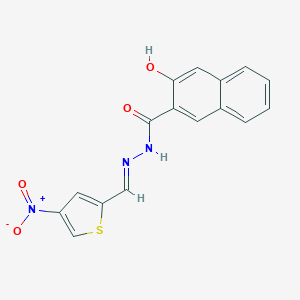

![2-[3-(4-methylphenyl)-1-adamantyl]-1H-indole](/img/structure/B397385.png)
